molecular formula C20H23NO3 B5706416 methyl 3-[(4-tert-butylbenzoyl)amino]-2-methylbenzoate

methyl 3-[(4-tert-butylbenzoyl)amino]-2-methylbenzoate

Cat. No. B5706416
M. Wt: 325.4 g/mol
InChI Key: PQHCZCCTXLOMKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[(4-tert-butylbenzoyl)amino]-2-methylbenzoate is a chemical compound that belongs to the class of benzamides. It is a white crystalline powder that is soluble in organic solvents and has a melting point of 138-142°C. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, agriculture, and material science.

Scientific Research Applications

Methyl 3-[(4-tert-butylbenzoyl)amino]-2-methylbenzoate has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities. It has also been shown to have potential as a selective COX-2 inhibitor, which makes it a promising candidate for the treatment of various inflammatory diseases such as arthritis and cancer.

Mechanism of Action

The mechanism of action of methyl 3-[(4-tert-butylbenzoyl)amino]-2-methylbenzoate is not fully understood. However, it is believed to exert its anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a crucial role in the production of prostaglandins. Prostaglandins are lipid mediators that are involved in the inflammatory response. By inhibiting COX-2, methyl 3-[(4-tert-butylbenzoyl)amino]-2-methylbenzoate reduces the production of prostaglandins, thereby reducing inflammation.
Biochemical and Physiological Effects:
Methyl 3-[(4-tert-butylbenzoyl)amino]-2-methylbenzoate has been shown to have several biochemical and physiological effects. It has been found to inhibit the production of nitric oxide, which is a pro-inflammatory molecule. It has also been shown to reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-1β. In addition, it has been reported to have antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 3-[(4-tert-butylbenzoyl)amino]-2-methylbenzoate in lab experiments is its high purity and stability. It is also relatively easy to synthesize and has a good yield. However, one of the limitations of using this compound is its high cost, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the research on methyl 3-[(4-tert-butylbenzoyl)amino]-2-methylbenzoate. One of the areas of interest is its potential use as a COX-2 inhibitor in the treatment of various inflammatory diseases. Another area of interest is its potential as an antioxidant and its use in the treatment of oxidative stress-related diseases. Additionally, further research is needed to understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

Methyl 3-[(4-tert-butylbenzoyl)amino]-2-methylbenzoate can be synthesized through a multistep process involving the reaction of 3-amino-2-methylbenzoic acid with tert-butylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with methyl iodide to obtain the final product. The yield of this synthesis method is reported to be around 70%.

properties

IUPAC Name

methyl 3-[(4-tert-butylbenzoyl)amino]-2-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-13-16(19(23)24-5)7-6-8-17(13)21-18(22)14-9-11-15(12-10-14)20(2,3)4/h6-12H,1-5H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHCZCCTXLOMKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)C(C)(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-{[(4-tert-butylphenyl)carbonyl]amino}-2-methylbenzoate

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